Oral Potency Advantage vs. Oxprenolol: 5.0- to 13.5-Fold Greater Potency in Man
In a direct within-study comparison in six healthy volunteers, the oral potency of DL 071IT was 5.0 to 13.5 times greater than that of oxprenolol when assessed by inhibition of exercise-induced tachycardia [1]. Both drugs were administered orally, and heart rate was monitored during standardized exercise tests. The potency ratio was calculated from the dose-response curves for exercise heart rate reduction. Oxprenolol is the closest structural and pharmacological analog—both are non-selective beta-blockers with ISA and weak MSA—making this head-to-head potency differential directly actionable for dose selection in experimental protocols.
| Evidence Dimension | Oral potency for reducing exercise heart rate in man |
|---|---|
| Target Compound Data | DL 071IT: 5.0- to 13.5-fold more potent (exact ratio range) |
| Comparator Or Baseline | Oxprenolol: assigned potency reference of 1.0 |
| Quantified Difference | DL 071IT is 5.0–13.5 times more potent than oxprenolol on a weight basis |
| Conditions | Six healthy volunteers; oral administration; exercise test; heart rate monitored up to 7 hours post-dose; Radice et al., Eur J Clin Pharmacol, 1979 |
Why This Matters
For researchers designing beta-blockade experiments, DL 071IT achieves equivalent β-adrenoceptor blockade at substantially lower molar doses than oxprenolol, reducing the risk of off-target effects associated with high-concentration drug exposure.
- [1] Radice M, Amanzio R, Criscuolo D. Pharmacodynamic studies in man of the beta-adrenoceptor antagonist DL 071 IT. Eur J Clin Pharmacol. 1979 Sep;16(2):87-90. doi: 10.1007/BF00563112. View Source
